molecular formula C18H15FN2O3S B2757706 methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate CAS No. 868375-29-5

methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate

Cat. No.: B2757706
CAS No.: 868375-29-5
M. Wt: 358.39
InChI Key: LOYXFXPIWXGNFH-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with ethyl and fluoro groups, conjugated to a carbamoyl-benzoate ester moiety.

The compound’s benzothiazole scaffold is notable for its electron-deficient aromatic system, which may enhance interactions with biological targets or crystalline matrices. The 4-fluoro substituent likely increases electronegativity and metabolic stability compared to non-fluorinated analogs, while the ethyl group contributes to lipophilicity. The methyl benzoate ester serves as a hydrolytically labile group, a common feature in prodrug design .

Properties

IUPAC Name

methyl 4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c1-3-21-15-13(19)5-4-6-14(15)25-18(21)20-16(22)11-7-9-12(10-8-11)17(23)24-2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYXFXPIWXGNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate typically involves multistep organic reactions. One common method includes the Knoevenagel condensation reaction, which involves the reaction of 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst such as L-proline . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often mediated through its ability to inhibit enzymes or interfere with cellular processes. For example, it may inhibit bacterial enzymes, leading to the disruption of cell wall synthesis and bacterial growth . The molecular electrostatic potential (MEP) surface of the benzothiazole ring plays a significant role in its interaction with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The compound’s closest analogs include ethyl benzoate derivatives with pyridazine, isoxazole, or triazine substituents (e.g., I-6230, I-6473, and ethametsulfuron methyl ester) . Key differences are summarized below:

Compound Core Heterocycle Substituents Ester Group Reported Applications
Target Compound Dihydrobenzothiazole (Z) 3-ethyl, 4-fluoro Methyl benzoate N/A (inferred: potential agrochemical/pharmaceutical)
I-6230 Pyridazine 4-(pyridazin-3-yl)phenethyl Ethyl benzoate Biological activity (unspecified)
Ethametsulfuron methyl ester Triazine 4-ethoxy, 6-(methylamino) Methyl benzoate Herbicide (sulfonylurea class)
I-6473 Isoxazole 4-(3-methylisoxazol-5-yl)phenoxy Ethyl benzoate Unspecified bioactive compound

Key Observations :

  • Fluorine vs.
  • Ester Group : Methyl esters (as in the target compound and ethametsulfuron) are generally more prone to hydrolysis than ethyl esters (e.g., I-6230), affecting bioavailability and environmental persistence .
Crystallographic and Conformational Analysis

The carbamoyl group likely participates in hydrogen-bonding networks, analogous to sulfonylurea herbicides (e.g., ethametsulfuron), where such interactions dictate crystal packing and stability .

The dihydrobenzothiazole ring’s puckering parameters—quantified via Cremer-Pople coordinates—could differ from planar triazine or pyridazine systems, influencing molecular aggregation and solubility .

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H18FN3O2S\text{C}_{16}\text{H}_{18}\text{F}\text{N}_3\text{O}_2\text{S}

This structure features a methyl ester group, a carbamoyl moiety, and a benzothiazole derivative, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit notable antimicrobial properties. The presence of the benzothiazole ring in methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is hypothesized to contribute to its effectiveness against various bacterial strains. In vitro assays have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential for therapeutic applications in treating infections.

Cytotoxicity and Cancer Research

Studies have highlighted the cytotoxic potential of benzothiazole derivatives against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be attributed to its interaction with cellular pathways involved in cell cycle regulation and apoptosis. Preliminary data suggest that this compound may exhibit selective toxicity towards cancer cells while sparing normal cells.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Benzothiazole Ring : This involves cyclization reactions using thiourea derivatives.
  • Carbamoylation : The introduction of the carbamoyl group is achieved through reaction with isocyanates.
  • Esterification : Methyl ester formation is completed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Study 1: Antimicrobial Efficacy

A study evaluating various benzothiazole derivatives demonstrated that compounds with similar structural motifs exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the substituents on the benzothiazole ring could enhance activity.

CompoundActivity Against S. aureusActivity Against E. coli
AMIC = 32 µg/mLMIC = 64 µg/mL
BMIC = 16 µg/mLMIC = 32 µg/mL
CMIC = 8 µg/mLMIC = 16 µg/mL

Study 2: Antiviral Potential

In a study assessing antiviral activities of related compounds, one derivative showed an EC50 value of 0.5 µM against Hepatitis B virus (HBV). This suggests that this compound may warrant further investigation for antiviral applications.

Q & A

Q. What are the recommended synthetic routes for methyl 4-{[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate, and how can purity be optimized?

Synthesis typically involves multi-step reactions starting with functionalized benzothiazole precursors. For example:

  • Step 1 : Condensation of 3-ethyl-4-fluoro-1,3-benzothiazol-2-amine with a carbonyl source to form the imine bond.
  • Step 2 : Coupling with methyl 4-(chlorocarbonyl)benzoate under anhydrous conditions (e.g., THF, DMF) using triethylamine as a base .
  • Purity Optimization : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (methanol/water). Confirm purity using HPLC (>95%) and ¹H/¹³C NMR .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals from the benzothiazole and benzoate moieties .
    • FT-IR : Confirm carbamate (C=O stretch ~1680–1720 cm⁻¹) and benzothiazole (C-S stretch ~650 cm⁻¹) functional groups .
  • Crystallography : Use single-crystal X-ray diffraction (SHELXL for refinement ) to determine the Z-configuration of the imine bond. ORTEP-3 can visualize anisotropic displacement parameters .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Exposure Mitigation : In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in the compound’s tautomeric or stereochemical configuration?

The Z-configuration of the imine bond is critical for activity. Conflicting data may arise from:

  • Tautomerism : Use low-temperature crystallography (100 K) to stabilize the dominant tautomer. Compare experimental bond lengths (C=N vs. C-N) with DFT-calculated values .
  • Disorder : Apply restraints in SHELXL to model disordered ethyl or fluorine groups. Validate with residual density maps .
  • Case Study : A related benzothiazole derivative showed a 6.5° dihedral angle between benzothiazole and phenyl rings, resolved using Hirshfeld surface analysis .

Q. What methodologies identify structure-activity relationships (SAR) for this compound’s potential bioactivity?

  • Functional Group Variation : Synthesize analogs with substituted benzothiazoles (e.g., chloro instead of fluoro) or ester-to-acid conversions. Test in enzymatic assays (e.g., kinase inhibition) .
  • Data Analysis : Use QSAR models correlating electronic parameters (Hammett σ) with IC₅₀ values. Molecular docking (AutoDock Vina) can predict binding modes to target proteins .
  • Example : Ethyl 4-[...]thiazinan-6-yl]benzoate analogs showed enhanced cytotoxicity when fluorophenyl groups were introduced .

Q. How can intermolecular interactions in the solid state inform solubility and formulation strategies?

  • Hydrogen Bonding : Analyze crystal packing (e.g., C=O···H-N interactions) with Mercury Software. Strong H-bond networks reduce solubility; disrupt via co-crystallization with PEG .
  • π-π Stacking : Quantify centroid distances (<3.8 Å) between benzothiazole rings. High stacking correlates with poor dissolution rates .
  • Solubility Enhancement : Micellar encapsulation (e.g., Poloxamer 407) increased bioavailability of a similar compound by 3.5-fold .

Q. What experimental designs address contradictions in biological activity data across studies?

  • Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (ATP concentration, incubation time).
  • Control Compounds : Include reference inhibitors (e.g., Staurosporine for kinase assays) to normalize inter-lab variability .
  • Meta-Analysis : Pool data from >3 independent studies using random-effects models to account for heterogeneity .

Methodological Challenges and Solutions

Q. How can reaction yields be improved during the carbamoylation step?

  • Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, NMP) for better carbonyl activation.
  • Yield Data : Pilot studies achieved 72% yield in DMF vs. 58% in THF .

Q. What computational tools predict metabolic stability and toxicity profiles?

  • ADMET Prediction : Use SwissADME to estimate LogP (2.8), CYP450 inhibition, and hERG liability .
  • Case Study : A methyl benzoate analog showed high microsomal clearance (>50 mL/min/kg), prompting prodrug strategies .

Q. How do steric and electronic effects of the 3-ethyl-4-fluoro substituents influence reactivity?

  • Steric Effects : The ethyl group increases torsional strain in the benzothiazole ring, slowing nucleophilic attacks (confirmed by DFT calculations) .
  • Electronic Effects : Fluorine’s -I effect stabilizes the imine bond, reducing hydrolysis rates (t₁/₂ = 48 hrs at pH 7.4 vs. 12 hrs for non-fluorinated analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.